molecular formula C8H4ClF3O2 B1475052 2-Chloro-6-(trifluoromethoxy)benzaldehyde CAS No. 1261822-56-3

2-Chloro-6-(trifluoromethoxy)benzaldehyde

Cat. No. B1475052
CAS RN: 1261822-56-3
M. Wt: 224.56 g/mol
InChI Key: XDWIHHNSNNHPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O2 . It has a molecular weight of 224.57 . The compound is typically stored at ambient temperature and is available in a liquid-oil physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H . This indicates the molecular structure of the compound.

It is a liquid-oil at room temperature . The compound has a CAS Number of 1261822-56-3 .

Scientific Research Applications

Oxidation and Catalysis

Research by Sharma, Soni, and Dalai (2012) on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst highlights the potential use of benzaldehyde derivatives in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012). Similarly, Han et al. (2010) investigated the eco-friendly selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen over unsupported nanoporous gold, emphasizing the industrial relevance of such processes (Han, Xu, Su, Xu, & Ding, 2010).

Chemical Synthesis

Fernández, Durante-Lanes, and López-Herrera (1990) demonstrated the use of benzaldehyde in the highly stereoselective synthesis of 2,3-epoxy-amides, illustrating its role in advancing synthetic chemistry methodologies (Fernández, Durante-Lanes, & López-Herrera, 1990). Boga, Alhassan, and Hesk (2014) reported a methodology for synthesizing highly functionalized labeled benzaldehydes, highlighting the compound's versatility in creating natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Pharmaceutical and Industrial Applications

Talybov, Akhmedova, and Yusubov (2022) explored the use of benzaldehyde derivatives as antimicrobial additives for lubricating oils and fuels, demonstrating its utility in industrial applications (Talybov, Akhmedova, & Yusubov, 2022). Kühl et al. (2007) discussed the enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase, which has significant implications in pharmaceutical synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P280 and P302+P352 .

properties

IUPAC Name

2-chloro-6-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWIHHNSNNHPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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